PF-3882845
Overview
Description
PF-3882845 is a complex organic compound with a unique structure that includes a chloro-cyanophenyl group, a cyclopentyl ring, and a tetrahydro-benzoindazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PF-3882845 typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzoindazole core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the chloro-cyanophenyl group: This step involves a substitution reaction where a chloro-cyanophenyl group is introduced to the benzoindazole core.
Formation of the cyclopentyl ring: This can be achieved through a cyclization reaction involving a suitable precursor.
Final functionalization: The carboxylic acid group is introduced in the final step through a suitable reaction, such as oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
PF-3882845 can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can undergo reduction reactions to modify the functional groups.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the carboxylic acid group can yield corresponding ketones or aldehydes, while substitution of the chloro group can yield various substituted derivatives.
Scientific Research Applications
PF-3882845 has a wide range of applications in scientific research:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies to understand its interactions with biological molecules and its potential as a bioactive compound.
Medicine: The compound may have potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of PF-3882845 involves its interaction with specific molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
PF-3882845 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
Indazole derivatives: Compounds with similar indazole cores but different substituents.
Cyclopentyl derivatives: Compounds with similar cyclopentyl rings but different core structures.
Chloro-cyanophenyl derivatives: Compounds with similar chloro-cyanophenyl groups but different core structures.
Properties
Molecular Formula |
C24H22ClN3O2 |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
2-(3-chloro-4-cyanophenyl)-3-cyclopentyl-3,3a,4,5-tetrahydrobenzo[g]indazole-7-carboxylic acid |
InChI |
InChI=1S/C24H22ClN3O2/c25-21-12-18(8-5-17(21)13-26)28-23(14-3-1-2-4-14)20-10-6-15-11-16(24(29)30)7-9-19(15)22(20)27-28/h5,7-9,11-12,14,20,23H,1-4,6,10H2,(H,29,30) |
InChI Key |
XNULRSOGWPFPBL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C2C3CCC4=C(C3=NN2C5=CC(=C(C=C5)C#N)Cl)C=CC(=C4)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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